2-Methyl-5-(trimethylsilyl)thiazole 2-Methyl-5-(trimethylsilyl)thiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18317529
InChI: InChI=1S/C7H13NSSi/c1-6-8-5-7(9-6)10(2,3)4/h5H,1-4H3
SMILES:
Molecular Formula: C7H13NSSi
Molecular Weight: 171.34 g/mol

2-Methyl-5-(trimethylsilyl)thiazole

CAS No.:

Cat. No.: VC18317529

Molecular Formula: C7H13NSSi

Molecular Weight: 171.34 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-5-(trimethylsilyl)thiazole -

Specification

Molecular Formula C7H13NSSi
Molecular Weight 171.34 g/mol
IUPAC Name trimethyl-(2-methyl-1,3-thiazol-5-yl)silane
Standard InChI InChI=1S/C7H13NSSi/c1-6-8-5-7(9-6)10(2,3)4/h5H,1-4H3
Standard InChI Key IUQHVTBAGLMFJF-UHFFFAOYSA-N
Canonical SMILES CC1=NC=C(S1)[Si](C)(C)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The thiazole core of 2-methyl-5-(trimethylsilyl)thiazole consists of a five-membered ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively. The methyl group at C2 and the trimethylsilyl (TMS) group at C5 introduce steric and electronic modifications that distinguish it from simpler thiazoles. The TMS group’s silicon atom forms three bonds with methyl groups, creating a bulky substituent that influences the compound’s aromaticity and reactivity .

Table 1: Key Structural Properties

PropertyValueSource
Molecular FormulaC₆H₁₁NSSi
Molar Mass157.31 g/mol
Boiling Point56–57°C at 10 mmHg
Density (25°C)0.985 g/mL
Refractive Index1.4980

Electronic and Steric Effects

The electron-donating methyl group and the electron-withdrawing TMS group create a polarized electron distribution across the thiazole ring. This polarization enhances nucleophilic reactivity at the sulfur atom while stabilizing the ring against electrophilic attack . The TMS group’s steric bulk further moderates reaction kinetics, making the compound a versatile intermediate in cross-coupling reactions .

Synthesis and Manufacturing

Primary Synthetic Route

The most efficient synthesis involves treating 2-bromothiazole with n-butyllithium at low temperatures (–78°C), followed by quenching with chlorotrimethylsilane (Eq. 1) :

2-Bromothiazole+n-BuLi2-LithiothiazoleClSiMe32-Methyl-5-(trimethylsilyl)thiazole\text{2-Bromothiazole} + \text{n-BuLi} \rightarrow \text{2-Lithiothiazole} \xrightarrow{\text{ClSiMe}_3} \text{2-Methyl-5-(trimethylsilyl)thiazole}

This method yields the product in high purity (>95%) and is scalable for industrial applications .

Alternative Methods

Alternative approaches include:

  • Direct silylation: Reacting 2-methylthiazole with hexamethyldisilazane (HMDS) in the presence of a catalyst.

  • Metathesis: Utilizing Grignard reagents to introduce the TMS group selectively .

Physicochemical Properties

Thermal Stability

The compound remains stable under inert atmospheres up to 200°C but undergoes gradual hydrolysis in humid environments due to the TMS group’s sensitivity to moisture . Storage recommendations include airtight containers with nitrogen purging and temperatures maintained at 2–8°C .

Solubility and Reactivity

2-Methyl-5-(trimethylsilyl)thiazole is highly soluble in nonpolar solvents (e.g., THF, dichloromethane) but immiscible with water . Its reactivity profile includes:

  • Nucleophilic substitutions: The sulfur atom participates in thiol-ene reactions.

  • Cross-coupling: Palladium-catalyzed couplings with aryl halides yield biaryl thiazoles .

Applications in Organic Synthesis

Formyl Anion Equivalent

The compound acts as a masked formyl group in homologation reactions. For example, it reacts with aldehydes to form β-hydroxy thiazoles, which can be hydrolyzed to ketones (Eq. 2) :

RCHO+2-Me-5-TMS-thiazoleRCH(OH)ThiazoleH2ORCOCH3\text{RCHO} + \text{2-Me-5-TMS-thiazole} \rightarrow \text{RCH(OH)Thiazole} \xrightarrow{\text{H}_2\text{O}} \text{RCOCH}_3

Comparative Analysis with Related Thiazoles

Table 2: Structural and Functional Analogues

CompoundSubstituentsKey Properties
2-MethylthiazoleMethyl at C2Antimicrobial activity
5-Ethyl-2-methylthiazoleMethyl at C2, ethyl at C5Flavoring agent (NIST data)
2-(Tributylstannyl)thiazoleTributylstannyl at C2Catalyst in Stille couplings

The TMS group in 2-methyl-5-(trimethylsilyl)thiazole enhances its stability in synthetic pathways compared to ethyl or stannyl derivatives, which are prone to oxidation or toxicity .

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